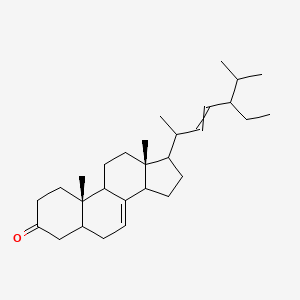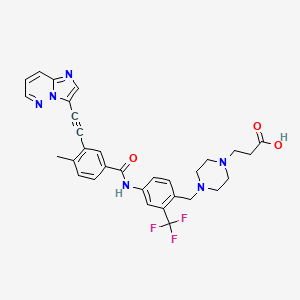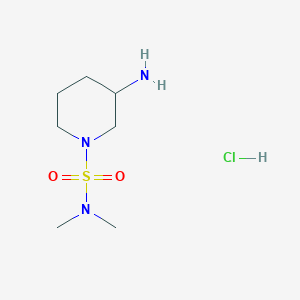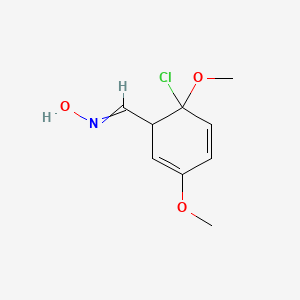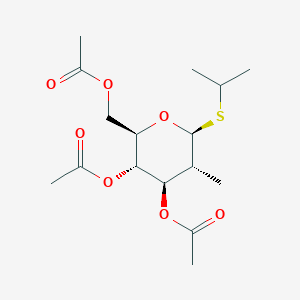
1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose is a synthetic compound that belongs to the class of thioglycosides Thioglycosides are glycosides in which a sugar group is bonded through one carbon to another group via a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose typically involves the reaction of a glucosyl donor with an isopropylthiol group under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thioglycosidic bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioglycoside can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the sugar moiety.
Substitution: The acetyl groups can be substituted with other functional groups to alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acetyl groups can be substituted using nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thioglycosides.
Applications De Recherche Scientifique
1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying thioglycoside chemistry.
Biology: The compound is used in studies of carbohydrate-protein interactions and as a probe for investigating glycosylation processes.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive molecules.
Mécanisme D'action
The mechanism of action of 1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose involves its interaction with specific molecular targets. The sulfur atom in the thioglycoside can form strong interactions with proteins or enzymes, modulating their activity. The compound can also participate in glycosylation reactions, affecting the structure and function of glycoproteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl β-D-1-thiogalactopyranoside: A widely used inducer of protein expression in E. coli.
1-β-D-galactopyranosyl-2-methylpropane: A C-glycoside analogue with similar inducing properties.
Uniqueness
1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose is unique due to its specific structural features, such as the presence of multiple acetyl groups and the isopropylthio moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H26O7S |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-methyl-6-propan-2-ylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H26O7S/c1-8(2)24-16-9(3)14(21-11(5)18)15(22-12(6)19)13(23-16)7-20-10(4)17/h8-9,13-16H,7H2,1-6H3/t9-,13-,14-,15-,16+/m1/s1 |
Clé InChI |
TUVSIRVFMYXHBF-VRSYBVEWSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC(C)C)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1C(C(C(OC1SC(C)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


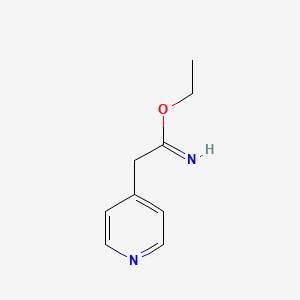
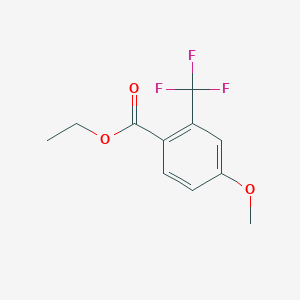

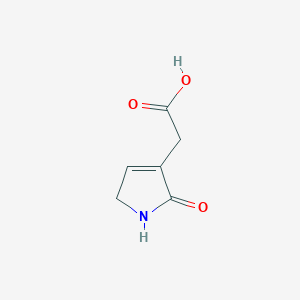
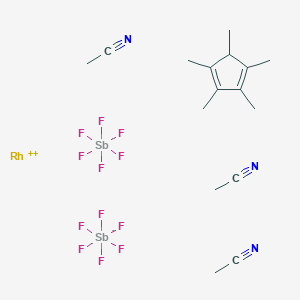
![Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate](/img/structure/B12433557.png)
![1-{3-cyclopentyl-7-oxo-6H-[1,2]oxazolo[4,5-d]pyrimidin-5-yl}ethyl methanesulfonate](/img/structure/B12433576.png)
![6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B12433578.png)
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12433581.png)
